molecular formula C14H16F3N3O6 B2705201 Methyl 2-[2,6-dinitro-4-(trifluoromethyl)anilino]-3,3-dimethylbutanoate CAS No. 477768-39-1

Methyl 2-[2,6-dinitro-4-(trifluoromethyl)anilino]-3,3-dimethylbutanoate

Cat. No. B2705201
CAS RN: 477768-39-1
M. Wt: 379.292
InChI Key: LOBHPJYVIQACAR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“Methyl 2-[2,6-dinitro-4-(trifluoromethyl)anilino]-3,3-dimethylbutanoate” is a chemical compound with the CAS Number: 477768-39-1 . It has a molecular weight of 379.29 . The compound is solid in its physical form .


Molecular Structure Analysis

The InChI code for this compound is 1S/C14H16F3N3O6/c1-13(2,3)11(12(21)26-4)18-10-8(19(22)23)5-7(14(15,16)17)6-9(10)20(24)25/h5-6,11,18H,1-4H3 . This code provides a standard way to encode the compound’s molecular structure and formula.


Physical And Chemical Properties Analysis

The compound is solid in its physical form . It has a molecular weight of 379.29 . The InChI code for this compound provides information about its molecular structure and formula .

Scientific Research Applications

Photocatalytic Applications

Compounds with nitroaromatic groups, similar to the structural components of Methyl 2-[2,6-dinitro-4-(trifluoromethyl)anilino]-3,3-dimethylbutanoate, have been studied for their photocatalytic degradation capabilities. For instance, the photocatalytic degradation of aniline, 4-nitroaniline, and 2,4-dinitroaniline using SnO2 nanostructures highlights the potential of nitroaromatic compounds in environmental remediation technologies (Talebian & Jafarinezhad, 2013).

Organic Synthesis and Catalysis

Research on the synthesis and structural characterization of nickel(II) and palladium(II) diimine complexes bearing aniline moieties suggests the importance of such compounds in developing new catalytic materials for olefin polymerization (Schmid et al., 2001). This illustrates the potential of this compound in catalysis and polymer science.

Electron Transfer Mechanisms

Studies on photo-induced electron-transfer reactions involving aryl perfluoroalkanesulfonates with anilines indicate the reactive potential of nitroaromatic and anilino compounds in generating coupling products through electrophilic aromatic substitution (Chen & Li, 1994). This suggests potential applications in synthesizing novel organic compounds and understanding reaction mechanisms.

Host-Guest Chemistry

Research on the design and synthesis of host-guest complexes through non-covalent bonds, where specific nitro-substituted compounds function as hosts, provides insight into the supramolecular chemistry applications of this compound (Pedireddi et al., 1998).

Green Chemistry Metrics

The evaluation of dimethyl carbonate and other methylating agents based on atom economy and mass index in comparison to traditional methods provides a framework for assessing the efficiency and environmental impact of chemical reactions involving similar compounds (Selva & Perosa, 2008). This research could inform the development of more sustainable chemical processes using this compound.

Safety and Hazards

The compound has been assigned the GHS07 pictogram, with the signal word "Warning" . Hazard statements include H302, H312, and H332 . Precautionary statements include P261, P264, P270, P271, P280, P301 + P312 + P330, P302 + P352 + P312, P304 + P340 + P312, P363, P402 + P404, and P501 .

properties

IUPAC Name

methyl 2-[2,6-dinitro-4-(trifluoromethyl)anilino]-3,3-dimethylbutanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16F3N3O6/c1-13(2,3)11(12(21)26-4)18-10-8(19(22)23)5-7(14(15,16)17)6-9(10)20(24)25/h5-6,11,18H,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOBHPJYVIQACAR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(C(=O)OC)NC1=C(C=C(C=C1[N+](=O)[O-])C(F)(F)F)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16F3N3O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.